![molecular formula C15H14O4 B5531443 methyl 1-naphthyl succinate](/img/structure/B5531443.png)
methyl 1-naphthyl succinate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to methyl 1-naphthyl succinate involves various strategies, including Cu(I)-catalyzed cyclization and methylation as initial steps in broader synthetic routes. For example, a study describes the Cu(I)-catalyzed synthesis of functionalized 1-naphthylamines, highlighting the method's efficiency and versatility in incorporating diverse functional groups (Su et al., 2019). Additionally, methylation has been identified as a crucial initial reaction in the degradation pathways of naphthalene, indicating its importance in environmental and synthetic chemistry contexts (Safinowski & Meckenstock, 2006).
Molecular Structure Analysis
X-ray crystallography and other spectroscopic methods are fundamental in elucidating the molecular structure of naphthyl-related compounds. For instance, the crystal structure of 5-methyl-1-(1-naphthyl)-1,2,3-triazol-4-carboxyl acid was determined, providing insights into the molecular packing and intermolecular interactions within the crystal lattice (Liu et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of methyl 1-naphthyl succinate derivatives includes various reactions such as electropolymerization and methylation. The electropolymerization of 2-methyl-1-naphthylamine, for example, demonstrates the compound's potential in forming polymers with unique redox properties (Ćirić-Marjanović et al., 2003).
Physical Properties Analysis
The study of physical properties such as solubility, melting point, and photophysical behavior is crucial for understanding the applications and handling of naphthyl succinate derivatives. Photophysical properties, including fluorescence emission and polarity-sensitive responses, have been investigated for their potential applications in biological imaging (Su et al., 2019).
Chemical Properties Analysis
Chemical properties, including reactivity towards various chemical groups and stability under different conditions, are essential for the application and synthesis of methyl 1-naphthyl succinate derivatives. The reactivity of these compounds with electrophiles, nucleophiles, and their behavior in polymerization reactions are of particular interest (Ćirić-Marjanović et al., 2003; Safinowski & Meckenstock, 2006).
properties
IUPAC Name |
1-O-methyl 4-O-naphthalen-1-yl butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-14(16)9-10-15(17)19-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHSTLJFVDOSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)OC1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-naphthyl succinate |
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